molecular formula C10H20O B1595764 (+)-Neomenthol CAS No. 3623-51-6

(+)-Neomenthol

Cat. No.: B1595764
CAS No.: 3623-51-6
M. Wt: 156.26 g/mol
InChI Key: NOOLISFMXDJSKH-UTLUCORTSA-N
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Description

(+)-Neomenthol is a naturally occurring organic compound belonging to the class of terpenoids. It is a stereoisomer of menthol, characterized by its distinct minty aroma and cooling sensation. This compound is widely used in various industries, including pharmaceuticals, cosmetics, and food, due to its pleasant fragrance and therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (+)-Neomenthol can be synthesized through several methods, including the hydrogenation of pulegone or the reduction of menthone. One common synthetic route involves the catalytic hydrogenation of pulegone in the presence of a palladium catalyst under controlled temperature and pressure conditions. This process yields a mixture of menthol isomers, which can be separated and purified to obtain this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced separation techniques such as fractional distillation and crystallization. These methods help in isolating the desired isomer from the mixture of menthol isomers produced during the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions: (+)-Neomenthol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromic acid to form neomenthone.

    Reduction: The reduction of neomenthone back to this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound typically occur at the hydroxyl group, where it can react with acyl chlorides or anhydrides to form esters.

Major Products Formed:

    Oxidation: Neomenthone

    Reduction: this compound

    Substitution: Neomenthol esters

Scientific Research Applications

(+)-Neomenthol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a starting material for the synthesis of other complex organic compounds.

    Biology: this compound is studied for its biological activities, including its antimicrobial, anti-inflammatory, and analgesic properties.

    Medicine: It is used in the formulation of topical analgesics, decongestants, and oral care products due to its cooling and soothing effects.

    Industry: this compound is a key ingredient in the flavor and fragrance industry, used in products such as chewing gum, toothpaste, and perfumes.

Mechanism of Action

The mechanism of action of (+)-Neomenthol involves its interaction with transient receptor potential cation channel subfamily M member 8 (TRPM8) receptors. These receptors are responsible for the sensation of cold and are activated by the binding of this compound, leading to a cooling sensation. Additionally, this compound exhibits antimicrobial activity by disrupting the cell membranes of bacteria, leading to cell lysis.

Comparison with Similar Compounds

  • Menthol
  • (-)-Menthol
  • (+)-Isomenthol
  • (-)-Isomenthol

Comparison: (+)-Neomenthol is unique among its isomers due to its specific stereochemistry, which imparts distinct sensory properties and biological activities. Unlike (-)-Menthol, which is more commonly used in commercial products, this compound has a slightly different cooling effect and is less prevalent in nature. Its unique properties make it valuable in specific applications where a particular sensory profile or biological activity is desired.

Properties

IUPAC Name

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol
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InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m1/s1
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InChI Key

NOOLISFMXDJSKH-UTLUCORTSA-N
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Canonical SMILES

CC1CCC(C(C1)O)C(C)C
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Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)O)C(C)C
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Molecular Formula

C10H20O
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DSSTOX Substance ID

DTXSID9044326, DTXSID20883998
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Molecular Weight

156.26 g/mol
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Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], Liquid, colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour, colourless liquid
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Boiling Point

421 °F at 760 mmHg (NTP, 1992), 95.00 °C. @ 12.00 mm Hg
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Flash Point

196 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water, insoluble in water; soluble in alcohol and acetone
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Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°), 0.896-0.903 (20°)
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Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg]
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CAS No.

89-78-1, 2216-52-6, 3623-51-6, 491-01-0
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Melting Point

100 °F (NTP, 1992), -22 °C
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Record name (+)-Neomenthol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035763
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Linoleic acid (5 parts) and isopropyl myristate (2 parts) are added to cetyl alcohol (70 parts) molten at 50° C. A solution obtained by successively dissolving menthol (0.25 part), eucalyptol (0.5 part) and camphor (0.25 part) in cineol (3 parts), at a temperature of the order of 20° C., is added to the resulting solution. This gives a phase φ1.
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Synthesis routes and methods II

Procedure details

Two-hundred and sixteen parts of L-menthol and 43.2 parts of eucalyptus oil were dissolved in 100 parts of ethyl alcohol, and the resultant solution was added with 800 parts of an anhydrous maltose obtained by the method in Example for Reference 3. The resultant was granulated by spraying thereto 105 parts of a peppermint liquor, moisture content of about 50%, with stirring.
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[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
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Name
maltose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 0.1% 1-menthol solution is prepared by mixing 30 g of ethyl alcohol, 1.2 g of a surface active agent, 145.65 g of distilled water and 0.15 g of menthol. The mixed solution is diluted twice with distilled water to prepare a control solution. A separate test solution is prepared by dissolving 0.15 g of menthyl glucoside in 100 g of distilled water.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
145.65 g
Type
solvent
Reaction Step One
[Compound]
Name
menthyl glucoside
Quantity
0.15 g
Type
reactant
Reaction Step Two
Name
Quantity
100 g
Type
solvent
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Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
0.1%

Synthesis routes and methods IV

Procedure details

With 1-phenylethylamine neither a satisfactory yield nor an adequate optical purity could be achieved. Quinine yielded enantiomer in good optical purity but poor yield, no yield was indicated for N-methylephedfine With 1,2-diphenylethylamine the yield is satisfactory and the optical purity very good but the reagent, as is also N-methylephedrine is very expensive. Further, it is known that 2,2-dimethylcyclopropanecarboxylic acid can be separated into the enantiomers by the diastereomeric menthyl esters, which can be obtained from the acid chloride with (+) or (-) menthol (U.S. Pat. No. 4,487,956). This process does provide usable yields and optical purities, but is relatively complicated in working up and requires the relatively expensive menthol.
Quantity
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Name
N-methylephedrine
Quantity
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Synthesis routes and methods V

Procedure details

A sensate composition was prepared by mixing the (3R)-1-menthyl 3-hydroxybutyrate obtained in Example 1 with 1-menthol at a ratio of 1:9 (weight ratio). Oral sensory evaluation was carried out by preparing 1,000 ml of a 20 ppm aqueous solution of the thus obtained sensate composition, and the oral sensory evaluation was carried out also on a 20 ppm aqueous solution of 1-menthol alone as a comparison.
Name
(3R)-1-menthyl 3-hydroxybutyrate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Neomenthol
Reactant of Route 2
(+)-Neomenthol
Reactant of Route 3
(+)-Neomenthol
Reactant of Route 4
(+)-Neomenthol
Reactant of Route 5
(+)-Neomenthol
Reactant of Route 6
(+)-Neomenthol

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